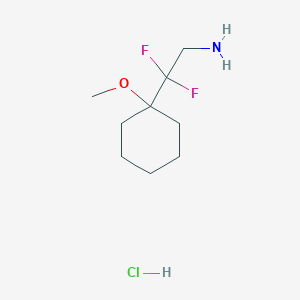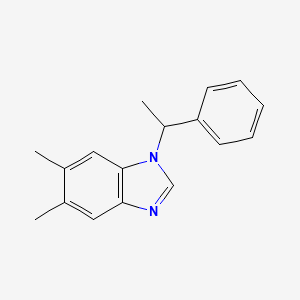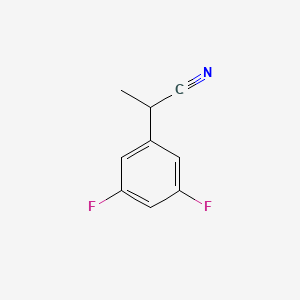![molecular formula C17H12ClF3N2O B2410406 4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 400076-57-5](/img/structure/B2410406.png)
4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrazolone derivative, which is a class of compounds that contain a five-membered aromatic ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of chlorophenyl, trifluoromethylphenyl, and a methyl group attached to the pyrazolone ring suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolone ring substituted with phenyl rings at the 4th and 2nd positions. The 4-phenyl ring is further substituted with a chlorine atom, and the 2-phenyl ring is substituted with a trifluoromethyl group .Chemical Reactions Analysis
As a pyrazolone derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the electron-withdrawing trifluoromethyl and chloro groups on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of electronegative atoms like fluorine and chlorine could result in the compound having a polar nature .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- This compound has been synthesized and characterized, indicating its potential for further structural and chemical studies. The synthesis process involves crystallization from dimethylformamide solvent, suitable for structure determination by single crystal diffraction. These studies contribute to the understanding of its molecular structure and properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Docking and Quantum Chemical Calculations
- The compound has been a subject of molecular docking and quantum chemical calculations to determine its molecular structure and spectroscopic data. These studies are essential for understanding its potential biological applications and effects, providing a basis for further research in pharmacology and biochemistry (Viji et al., 2020).
Antimicrobial Studies
- Research has been conducted on similar pyrazole derivatives for their antimicrobial properties. This suggests the potential of 4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one in contributing to the development of new antimicrobial agents (Prabhudeva et al., 2017).
Molecular Structure and Isomorphous Studies
- The compound's structure has been explored in isomorphous studies, which are crucial for understanding its chemical behavior and potential applications in material science and pharmaceutical development (Rajni Swamy et al., 2013).
Synthesis of Derivatives and Biological Activity
- Research on synthesizing derivatives of similar compounds and their biological activities offers insights into the potential uses of this compound in developing new therapeutics. Such studies are vital for discovering new drugs and understanding their mechanisms of action (Liu, Xu, & Xiong, 2017).
Antitumor Evaluation and Molecular Docking Study
- The compound and its derivatives have been evaluated for antitumor activity, with molecular docking studies providing insights into their potential as cancer therapeutics. This research contributes to the ongoing search for effective cancer treatments (Al-Suwaidan et al., 2015).
Crystal and Molecular Structures Analysis
- The crystal and molecular structures of related pyrazolines have been extensively studied, revealing important information about the molecular geometry and intermolecular interactions. These findings are crucial for applications in crystallography and pharmaceutical formulation (Chopra et al., 2007).
Mécanisme D'action
Target of Action
It’s known that many compounds with similar structures targetVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones, which is essential for the growth and metastasis of solid tumors.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O/c1-10-15(11-5-7-13(18)8-6-11)16(24)23(22-10)14-4-2-3-12(9-14)17(19,20)21/h2-9,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXKUSRZJFEIQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

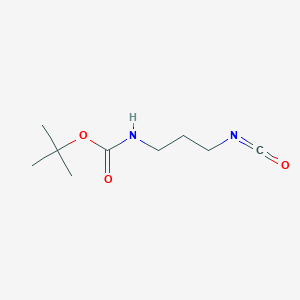
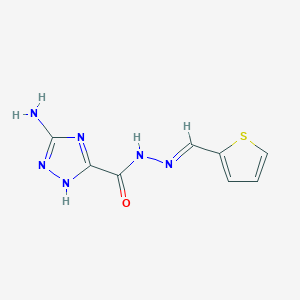

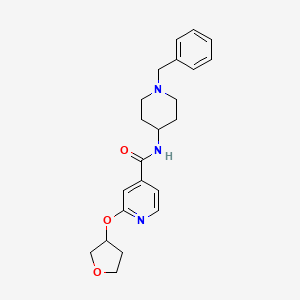
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2410329.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2410330.png)

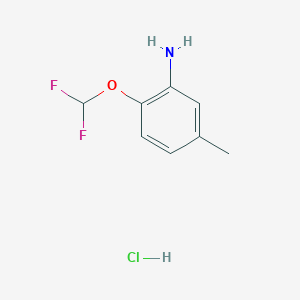
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410336.png)
